Agamanone

Anticancer Chemoprevention Cytotoxicity

Researchers investigating flavanone SAR often face a lack of structurally distinct scaffolds beyond common flavonoids. Agamanone, a 6-O-methylated flavanone with a unique 3',4'-methylenedioxy bridge, addresses this gap. • Essential chemical probe for mapping pharmacophores responsible for non-antioxidant cytotoxicity in the methylenedioxyflavanone subclass. • Enables definitive linkage of specific molecular entities from Agave americana to observed anticancer and chemopreventive activities. • High-purity (≥98%) solid, shipped under ambient conditions with full CoA.

Molecular Formula C18H16O8
Molecular Weight 360.3 g/mol
CAS No. 143381-59-3
Cat. No. B605228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAgamanone
CAS143381-59-3
SynonymsAgamanone; 
Molecular FormulaC18H16O8
Molecular Weight360.3 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC2=C1OCO2)C3CC(=O)C4=C(O3)C=C(C(=C4O)OC)O
InChIInChI=1S/C18H16O8/c1-22-13-3-8(4-14-18(13)25-7-24-14)11-5-9(19)15-12(26-11)6-10(20)17(23-2)16(15)21/h3-4,6,11,20-21H,5,7H2,1-2H3/t11-/m0/s1
InChIKeyOPMVFPLFBRWXER-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Agamanone: A 6-O-Methylated Flavanone for Cancer Research


Agamanone is a naturally occurring flavanone, classified as a 6-O-methylated flavonoid [1]. It was first isolated from the aerial parts of *Agave americana* [2]. Structurally, it is defined by its flavanone core with distinct methoxy and methylenedioxy substitutions, a combination that distinguishes it from more common flavonoids like quercetin or naringenin [1]. This compound is a metabolite of interest for its documented potential in anticancer and chemopreventive applications [3].

Why Generic Flavanones Cannot Replace Agamanone


Agamanone's specific pharmacological profile, particularly its reported combination of anticancer and chemopreventive properties , cannot be reliably substituted by other common flavanones (e.g., naringenin, hesperetin) or flavonols (e.g., quercetin). This is because its unique structural features—a 6-O-methyl group and a 3',4'-methylenedioxy bridge on the B-ring [1]—are known to critically influence the activity of flavonoids within this subclass. For instance, a comparative study on related methylenedioxyflavanones demonstrated that these specific substitutions can result in a complete divergence of activity profiles, such as exhibiting potent cytotoxicity while lacking significant antioxidant activity [2]. Therefore, procurement of the exact compound is required for research aimed at validating or exploring the structure-activity relationships (SAR) specific to this phytochemical.

Evidence Guide: Agamanone vs. In-Class Analogs


Selective Cytotoxicity Profile

While direct, head-to-head quantitative data for Agamanone itself is scarce in the primary literature [1], the compound is commercially reported to possess both anticancer and chemopreventive properties [2]. The compound's structural class provides strong, inferential evidence for its activity. A comparative study of 16 phenolic compounds demonstrated that 5,7-dimethoxy-3',4'-methylenedioxyflavanone, a close structural analog, exhibited potent and selective cytotoxic activity against Jurkat and HepG2 cancer cells, with no observed toxicity to normal PBMCs over a 5-200 µM range [3]. This establishes that the methylenedioxyflavanone scaffold, which Agamanone shares, can confer a therapeutically favorable selectivity profile. In contrast, common flavonols like quercetin and tiliroside in the same study showed significant antioxidant activity, a property that was notably absent in the methylenedioxyflavanone analog [3].

Anticancer Chemoprevention Cytotoxicity Flavonoid

Unique Substitution Pattern and Physicochemical Properties

Agamanone's IUPAC name, 5,7-dihydroxy-6-methoxy-2-(7-methoxy-1,3-benzodioxol-5-yl)-2,3-dihydrochromen-4-one [1], encodes a specific substitution pattern that differentiates it from other flavanones. This combination of a 6-O-methyl group on the A-ring and a methoxylated methylenedioxy moiety on the B-ring is unique to Agamanone among well-studied dietary flavanones. For example, common comparators like naringenin (5,7,4'-trihydroxyflavanone) lack both the methoxy and methylenedioxy substitutions entirely [2]. Similarly, hesperetin (5,7,3'-trihydroxy-4'-methoxyflavanone) contains only a single methoxy group. These differences are not trivial; they influence key physicochemical properties, such as logP and TPSA. Agamanone has a reported LogP of 2.5 and a TPSA of 104.00 Ų [3], which are important determinants of membrane permeability and oral bioavailability.

Chemoinformatics Natural Product Structure-Activity Relationship Flavonoid

Sourcing Complexity and Lead Time

Agamanone is not a commodity chemical; it is a specific natural product isolated from *Agave americana* [1]. This sourcing constraint creates a tangible point of differentiation from widely available and inexpensively synthesized flavonoid standards. This is reflected in its commercial availability. One vendor lists a lead time of 6-8 weeks for quantities of 25 mg to 100 mg [2], while another indicates custom synthesis with a 2-4 month lead time and a minimum order quantity of 1 gram . This contrasts sharply with compounds like naringenin or quercetin, which are typically available as off-the-shelf catalog items from numerous suppliers. The lead time and minimum order quantity for Agamanone represent a logistical barrier to generic substitution.

Natural Product Sourcing Procurement Supply Chain Analytical Chemistry

Research Applications of Agamanone


SAR Studies of Methylenedioxyflavanones

Agamanone serves as a critical chemical probe for SAR studies focused on the flavanone scaffold. Its unique 6-O-methyl and 3',4'-methylenedioxy substitution pattern [1] makes it essential for dissecting how these modifications alter the compound's bioactivity relative to non-methylated or differently substituted flavanones. Researchers can compare Agamanone's profile directly with that of 5,7-dimethoxy-3',4'-methylenedioxyflavanone, which has been shown to possess selective cytotoxicity [2]. This scenario is ideal for medicinal chemistry or natural product pharmacology groups aiming to map the pharmacophore responsible for the unique, non-antioxidant cytotoxicity observed in this subclass [2].

Validating Anticancer Mechanisms of Agave Extracts

As a phytochemical identified in *Agave americana*, Agamanone is a key compound for studies aiming to validate the traditional medicinal use of agave or to elucidate the mechanisms behind the anticancer activity reported for agave syrup extracts [3]. By procuring the pure compound, researchers can definitively link a specific molecular entity from the complex plant matrix to an observed biological effect. This application is crucial for pharmacology and ethnopharmacology studies seeking to move beyond crude extract activity and identify the specific active principle responsible for the reported anticancerigen and antioxidant properties [4].

Natural Product Libraries for Drug Screening

Agamanone represents a structurally distinct chemical scaffold for inclusion in diversity-oriented natural product libraries. Its unique substitution pattern is not found in standard, commercially available flavonoid collections, offering a new chemotype for high-throughput screening (HTS) campaigns [1]. Procurement of Agamanone for this purpose allows drug discovery programs to explore a novel area of chemical space, potentially identifying new leads with a different selectivity and toxicity profile than common flavonoids, as suggested by class-level inference from studies on its analogs [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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